5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid
Overview
Description
5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a tert-butyl group and a benzoic acid moiety substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Chlorination of the benzoic acid:
Coupling of the pyrimidine and benzoic acid moieties: This step may involve a coupling reaction such as the Suzuki-Miyaura cross-coupling, which uses palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution Products: Amino, thio, or alkoxy derivatives of the original compound.
Oxidation Products: Carboxylates or quinones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Lacks the pyrimidine ring and tert-butyl group.
4-tert-Butylbenzoic acid: Lacks the pyrimidine ring and chlorine atom.
Pyrimidine derivatives: Similar structure but without the benzoic acid moiety.
Uniqueness
5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the pyrimidine ring and the benzoic acid moiety, along with the tert-butyl and chlorine substituents, makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-(2-tert-butylpyrimidin-4-yl)-2-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-15(2,3)14-17-7-6-12(18-14)9-4-5-11(16)10(8-9)13(19)20/h4-8H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNLZHUJKKGMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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